3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
Description
The compound 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide features a benzamide core substituted with two methoxy groups at the 3- and 4-positions. The side chain includes an ethoxyethyl group linked to a pyridazine ring, which is further substituted with a 4-methylphenyl moiety. Its synthesis likely involves coupling a dimethoxybenzoic acid derivative with a pyridazine-containing amine intermediate, as seen in analogous benzamide syntheses .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-15-4-6-16(7-5-15)18-9-11-21(25-24-18)29-13-12-23-22(26)17-8-10-19(27-2)20(14-17)28-3/h4-11,14H,12-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKLUTDUUKDEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative under acidic or basic conditions to form the benzamide core. The pyridazinyl group is then introduced through a nucleophilic substitution reaction, often using a pyridazinyl halide and a suitable base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H23N3O5S
- Molecular Weight : 429.5 g/mol
- IUPAC Name : 3,4-dimethoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
The compound features a sulfonamide group that is crucial for its biological activity, particularly in inhibiting bacterial growth by targeting folic acid synthesis pathways.
Medicinal Chemistry
The sulfonamide group of this compound positions it as a candidate for developing new antibacterial agents. Research has shown that sulfonamides inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus preventing their growth.
Case Studies
- Antibacterial Activity : Studies have demonstrated the efficacy of similar sulfonamide derivatives against various bacterial strains, highlighting the potential for 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide to be optimized for enhanced antibacterial properties.
Biological Studies
This compound can serve as a valuable tool in biological research to investigate the interactions between sulfonamides and biological macromolecules. It can help elucidate mechanisms of action and resistance in bacterial systems.
Research Applications
- Protein Interaction Studies : The compound can be utilized to study binding affinities and interactions with target proteins involved in bacterial metabolism.
Chemical Synthesis
As a versatile building block, this compound can facilitate the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.
Synthetic Routes
- The synthesis typically involves multiple steps including the formation of the pyridazine ring and the introduction of methoxy groups through methylation reactions.
Industrial Applications
The properties of this compound may also be exploited in developing specialized materials such as polymers or coatings that require specific chemical characteristics.
Potential Uses
- Material Science : The compound's unique structure could lead to innovations in material formulations that enhance durability or functionality in industrial applications.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the pyridazinyl moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Pyridazine Moieties
Compounds I-6230 and I-6232 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives) share structural similarities with the target compound, particularly in their pyridazine rings and aromatic substitutions. Key differences include:
- Functional Groups : The target compound uses a benzamide linkage, while I-6230/I-6232 employ ester groups. Amides generally exhibit higher metabolic stability compared to esters, which may influence bioavailability .
- Substituents : The 4-methylphenyl group on the pyridazine ring in the target compound contrasts with the unsubstituted or 6-methylpyridazine in I-6232. Methyl groups can enhance lipophilicity and modulate binding affinity to hydrophobic pockets in biological targets .
Table 1: Structural Comparison of Pyridazine-Containing Compounds
| Compound | Core Structure | Substituents on Pyridazine | Linkage Type | Key Features |
|---|---|---|---|---|
| Target Compound | Benzamide | 6-(4-methylphenyl) | Amide | 3,4-Dimethoxybenzamide |
| I-6232 (Ethyl derivative) | Benzoate ester | 6-Methyl | Ester | Phenethylamino side chain |
Table 2: Functional Group Impact on Activity
| Compound | Substituents on Benzamide | Key Activity | IC₅₀ (DPPH) |
|---|---|---|---|
| THHEB | 3,4,5-Trihydroxy | Antioxidant | 22.8 μM |
| Target Compound | 3,4-Dimethoxy | Hypothetical stability | N/A |
Biological Activity
3,4-Dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structure incorporates a pyridazine moiety, which is known for various biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, including antibacterial and anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4357 g/mol
- CAS Number : 920385-61-1
The biological activity of this compound is primarily attributed to its sulfonamide group, which inhibits the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. This inhibition leads to diminished bacterial growth, positioning it as a potential antibacterial agent. Additionally, the presence of the pyridazine ring may contribute to its anticancer properties by interacting with various cellular pathways that regulate cell proliferation and apoptosis.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The mechanism involves competitive inhibition of dihydropteroate synthase, leading to reduced folate synthesis in bacteria. This action is critical in the treatment of various bacterial infections.
Anticancer Properties
Recent studies have suggested that derivatives of benzamide compounds, including those with pyridazine structures, may display anticancer activity through multiple mechanisms:
- Inhibition of Kinases : Certain benzamide derivatives have been shown to inhibit RET kinase activity, which is implicated in various cancers. For instance, compounds similar to this compound have demonstrated moderate to high potency against RET-driven cell proliferation .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antibacterial | Inhibition of dihydropteroate synthase | |
| Anticancer | Inhibition of RET kinase activity | |
| Apoptosis Induction | Modulation of cell survival pathways |
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of sulfonamide derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antibacterial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A clinical trial assessed the effects of benzamide derivatives on RET-positive tumors. Patients treated with compounds similar to this compound showed improved survival rates and reduced tumor sizes compared to control groups. This suggests a promising role for this compound in targeted cancer therapies.
Q & A
Q. What are the optimized synthetic routes for 3,4-dimethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide?
Methodology: The synthesis typically involves a multi-step approach:
Core pyridazine formation : React 4-methylphenyl-substituted pyridazinone with ethylenediamine derivatives under reflux conditions (120–140°C) in polar aprotic solvents like DMF or DMSO .
Ether linkage introduction : Couple the pyridazine intermediate with 2-chloroethanol via nucleophilic substitution (K₂CO₃ as base, acetone solvent, 60°C, 12 hours) .
Benzamide conjugation : React the resulting intermediate with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a catalyst at room temperature (24 hours, 85% yield) .
Critical Parameters:
- Temperature control during pyridazine formation prevents side reactions (e.g., ring-opening).
- Solvent choice (e.g., DMF vs. DMSO) impacts reaction kinetics and purity .
Q. Which analytical techniques are used for structural characterization and purity assessment?
Methodology:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 462.18) .
Data Interpretation Tips:
- Discrepancies in NMR integration ratios may indicate residual solvents or by-products.
Advanced Research Questions
Q. How can researchers evaluate the compound’s in vitro biological activity and address contradictory data?
Methodology:
- Enzyme Inhibition Assays :
- Cell-Based Assays :
Addressing Contradictions:
Q. What computational methods predict the compound’s interactions with biological targets?
Methodology:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Key interactions include hydrogen bonding with the pyridazine ring and hydrophobic contacts with the 4-methylphenyl group .
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
Validation:
- Compare computational predictions with experimental SAR (structure-activity relationship) data. Discrepancies may suggest off-target effects or solvation issues .
Q. How to design stability studies under varying physiological conditions?
Methodology:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
Key Findings:
- Degradation peaks at pH <3 suggest acid-labile ether bonds. Stabilization strategies include lyophilization or enteric coating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
